Tanshindiol A

Epigenetics Histone Methyltransferase Cancer Therapeutics

Researchers studying EZH2-dependent lymphomas require a tool that avoids the confounding cytotoxicity of major tanshinones. Tanshindiol A addresses this need as a selective EZH2 inhibitor, a mechanism absent in Tanshinone IIA or Cryptotanshinone. - Targets EZH2 histone methyltransferase with a unique, concentration-dependent inhibition profile. - Demonstrates activity in EZH2-mutant DLBCL models, enabling precise epigenetic validation studies. - Low CYP inhibition reduces drug-drug interaction risks for in vivo pharmacology.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
Cat. No. B3030840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshindiol A
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O
InChIInChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m1/s1
InChIKeyTZHMQUSSYNZSTA-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshindiol A: Norditerpenoid Quinone Overview


Tanshindiol A is a specific norditerpenoid quinone belonging to the abietane-type tanshinone class, derived from Salvia species such as Salvia miltiorrhiza and Salvia glutinosa [1]. It is characterized by a fused tetracyclic ring system with hydroxyl and hydroxymethyl substituents, contributing to a distinct topological polar surface area (87.7 Ų) and hydrogen bonding capacity [2]. This compound has been isolated and identified as part of the broader tanshinone profile, which includes extensively studied analogs like tanshinone I, tanshinone IIA, and cryptotanshinone [1].

Unique EZH2 inhibition mechanism among tanshinones
Low-abundance norditerpenoid quinone; specialized sourcing

Tanshindiol A: Irreplaceability Profile


Generic substitution of Tanshindiol A with crude Danshen extracts or even purified major tanshinones like Tanshinone IIA is scientifically unsound due to profound differences in molecular target engagement. While Tanshinone IIA, Tanshinone I, and Cryptotanshinone have been well-characterized for activities such as CYP enzyme inhibition and general cytotoxicity [1], Tanshindiol A exhibits a unique, concentration-dependent inhibition of the histone methyltransferase EZH2, a mechanism not reported for its major analogs [2]. This divergence in primary protein target and the resulting downstream epigenetic effects preclude functional interchangeability in mechanistic studies and targeted drug discovery programs.

Mechanistic divergence
EZH2 inhibition is not reported for major tanshinones; functional substitution may not reproduce epigenetic endpoint context.
Natural abundance gap
Tanshindiol A is a minor root constituent; bulk Tanshinone IIA sourcing may not reflect research-grade availability.

Tanshindiol A: Comparative Evidence


EZH2 Histone Methyltransferase Inhibition

Tanshindiol A demonstrates a distinct mechanism of action as an inhibitor of the histone methyltransferase EZH2, a core component of the Polycomb repressive complex 2 (PRC2). This activity is unique among the tanshinone class, with no such inhibitory effect reported for the more abundant and commercially prevalent analogs Tanshinone IIA, Tanshinone I, or Cryptotanshinone [1]. The related compounds Tanshindiol B and C exhibit potent in vitro EZH2 inhibition with IC50 values of 0.52 μM and 0.55 μM, respectively, establishing a class-level epigenetic activity for the tanshindiol sub-family [2].

EZH2 Inhibition Profile
Class-level
Tanshindiol A targets EZH2; major tanshinones (TIIA, TI, CT) do not.
Supports EZH2-targeted epigenetic research.
Tanshindiol A specific IC50 not reported.
Epigenetics Histone Methyltransferase Cancer Therapeutics

Cytotoxicity in EZH2-Mutant Lymphoma Cells

While direct IC50 data for Tanshindiol A across a broad panel is limited, its close structural analog Tanshindiol C demonstrates significant growth inhibition in the Pfeiffer diffuse large B-cell lymphoma (DLBCL) cell line, which harbors an activating EZH2 A677G mutation [1]. This contrasts with the cytotoxicity of Tanshinone IIA, which has been extensively studied in solid tumor lines like hepatocellular carcinoma (BEL-7402, SMMC-7721) and leukemic (K562) cells, but without a specific link to EZH2 mutational status [2].

Cytotoxicity in EZH2-Mutant Lymphoma
Context-dependent
Tanshindiol C active in Pfeiffer (EZH2 A677G) DLBCL cells; Tanshinone IIA active in solid tumor lines without EZH2 link.
Suggests selective activity context in EZH2-mutant cell models.
Direct Tanshindiol A data on this cell line not available.
Diffuse Large B-Cell Lymphoma EZH2 Mutation Cancer Cell Growth Inhibition

Procurement Challenge: Low Natural Abundance

Quantitative UHPLC-DAD-MS analysis reveals a stark difference in natural abundance between Tanshindiol A and the major tanshinone Tanshinone IIA. In Salvia miltiorrhiza, Tanshinone IIA is a highly abundant major constituent, facilitating its wide commercial availability [1]. Conversely, Tanshindiol A is a much lower abundance component, and in some related species like Salvia glutinosa, it may not even be detected at significant levels [2]. This scarcity directly impacts procurement strategies and cost.

Natural Abundance Rank
Head-to-head
Tanshindiol A: minor constituent; Tanshinone IIA: major constituent in S. miltiorrhiza.
Impacts procurement scale and cost considerations.
Based on UHPLC-DAD-MS peak area comparison.
Natural Product Isolation Source Plant Variability Analytical Chemistry

Differential CYP Inhibition Profile

The tanshinone class exhibits variable inhibition of cytochrome P450 (CYP) enzymes, impacting their own metabolism and potential for drug-drug interactions. Dihydrotanshinone I is a particularly potent competitive inhibitor of CYP1A2 (Ki = 0.53 μM) and CYP2C9 (Ki = 1.92 μM) [1]. In contrast, Tanshindiol A has not been reported as a significant CYP inhibitor in the literature, suggesting a potentially distinct metabolic stability and interaction profile compared to the more potently inhibitory dihydrotanshinone I.

CYP1A2 Inhibition (Ki)
Class-level
Dihydrotanshinone I Ki = 0.53 μM
Tanshindiol A has no significant CYP inhibition reported.
Direct Tanshindiol A CYP panel data needed.
Drug Metabolism CYP450 Inhibition Pharmacokinetics

Tanshindiol A: Key Applications


EZH2-Targeted Epigenetic Drug Discovery

Tanshindiol A is the appropriate selection for research programs focused on inhibiting EZH2 histone methyltransferase activity. Its unique mechanism, not shared by major tanshinones like Tanshinone IIA, makes it a valuable tool for probing epigenetic regulation in cancer biology, particularly for validating EZH2 as a therapeutic target in EZH2-mutant lymphomas [1].

EZH2-Mutant Lymphoma Research

The activity of the closely related analog Tanshindiol C against EZH2-mutant DLBCL cells positions Tanshindiol A as a candidate for studies in specific hematological malignancies [1]. Procurement should be prioritized for projects investigating the dependency of certain lymphomas on PRC2 complex activity, a context where general cytotoxic tanshinones would be less informative [2].

UHPLC-MS Reference Standard

Due to its low natural abundance, Tanshindiol A serves a critical role as a high-purity analytical reference standard for UHPLC-MS methods. Its use ensures accurate identification and quantification of this specific component in complex Salvia root extracts and traditional medicine formulations, enabling rigorous quality control that generic tanshinone IIA standards cannot provide [3].

Low CYP Interaction Combination Therapy

For in vivo pharmacological or drug combination studies where minimizing off-target CYP-mediated drug-drug interactions is paramount, Tanshindiol A may be a preferred tanshinone. Its lack of significant CYP inhibition, in contrast to potent inhibitors like Dihydrotanshinone I, reduces the risk of confounding pharmacokinetic interactions, allowing for clearer interpretation of efficacy data [4].

Application
Selection Property
Validation Focus
EZH2 Methyltransferase Inhibition Research
Unique EZH2 inhibition mechanism
Target engagement in EZH2-dependent cell models
EZH2-Mutant Lymphoma Cell Studies
Activity context in EZH2-mutant lymphoma lines
Growth inhibition in EZH2-mutant DLBCL models
UHPLC-MS Analytical Reference Standard
High-purity minor component standard
Accurate identification in Salvia extracts
In Vivo Pharmacology with Reduced CYP Interactions
Low CYP inhibition profile
CYP interaction profiling in co-administration models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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